1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole hydrochloride
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Overview
Description
1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole hydrochloride is a heterocyclic compound with the molecular formula C6H10N2. It is a derivative of pyrrole and is characterized by its unique hexahydro structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of amino crotonate with maleimide, followed by dehydrobromination and intramolecular cyclization . The reaction conditions often require the use of inert atmospheres and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can yield fully saturated derivatives.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting cellular processes such as DNA replication and protein synthesis. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole dihydrobromide
- Pyrrolo[3,4-c]pyrrole derivatives
Uniqueness
1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole hydrochloride is unique due to its specific hexahydro structure, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activities, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C6H11ClN2 |
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Molecular Weight |
146.62 g/mol |
IUPAC Name |
1,2,3,4,5,6-hexahydropyrrolo[3,4-c]pyrrole;hydrochloride |
InChI |
InChI=1S/C6H10N2.ClH/c1-5-2-8-4-6(5)3-7-1;/h7-8H,1-4H2;1H |
InChI Key |
HBTVOCXFTBFPGX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1)CNC2.Cl |
Origin of Product |
United States |
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